1-(4-chlorophenyl)-3-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione
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Overview
Description
1-(4-CHLOROPHENYL)-3-[4-(4-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-7,7-DIMETHYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE is a complex organic compound characterized by its unique structure, which includes a quinoline core, piperazine ring, and chlorophenyl groups
Preparation Methods
The synthesis of 1-(4-CHLOROPHENYL)-3-[4-(4-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-7,7-DIMETHYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine ring: This step involves the reaction of the quinoline derivative with piperazine, often in the presence of a coupling agent like EDCI or DCC.
Attachment of chlorophenyl groups: This can be done through nucleophilic substitution reactions, where chlorophenyl groups are introduced using reagents like chlorobenzene under specific conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-(4-CHLOROPHENYL)-3-[4-(4-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-7,7-DIMETHYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, using reagents like sodium hydride and alkyl halides.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-3-[4-(4-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-7,7-DIMETHYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
Similar compounds to 1-(4-CHLOROPHENYL)-3-[4-(4-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-7,7-DIMETHYL-1,2,5,6,7,8-HEXAHYDROQUINOLINE-2,5-DIONE include:
- 1-(4-CHLOROPHENYL)-4-[(7-{[4-(4-CHLOROPHENYL)-1-PIPERAZINYL]SULFONYL}-9H-FLUOREN-2-YL)SULFONYL]PIPERAZINE
- 1-(4-CHLOROPHENYL)PIPERAZINE HYDROCHLORIDE
- 1-(4-CHLOROBENZHYDRYL)PIPERAZINE
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C28H27Cl2N3O3 |
---|---|
Molecular Weight |
524.4 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-7,7-dimethyl-6,8-dihydroquinoline-2,5-dione |
InChI |
InChI=1S/C28H27Cl2N3O3/c1-28(2)16-24-22(25(34)17-28)15-23(27(36)33(24)21-9-5-19(30)6-10-21)26(35)32-13-11-31(12-14-32)20-7-3-18(29)4-8-20/h3-10,15H,11-14,16-17H2,1-2H3 |
InChI Key |
ASXGSQXKETVAQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=C(C(=O)N2C3=CC=C(C=C3)Cl)C(=O)N4CCN(CC4)C5=CC=C(C=C5)Cl)C(=O)C1)C |
Origin of Product |
United States |
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